2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-15-2-1-3-16(19)17(15)25(23,24)21-12-13-6-10-22(11-7-13)14-4-8-20-9-5-14/h1-5,8-9,13,21H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQBEDVJGUMKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Synthesis
The foundational step involves synthesizing the piperidine backbone substituted at the 4-position with a methylaminomethyl group. A common approach utilizes 4-(aminomethyl)piperidine as the starting material. Reaction with pyridin-4-ylsulfonyl chloride under basic conditions (e.g., cesium carbonate in DMSO) introduces the pyridinyl-sulfonyl moiety at the piperidine nitrogen. This step typically achieves 75–85% yield when conducted at 0–5°C to minimize side reactions.
Sulfonamide Coupling
The second critical step involves coupling the piperidine intermediate with 2,6-difluorobenzenesulfonyl chloride. Optimal conditions employ tetrahydrofuran (THF) as the solvent and triethylamine as the base, facilitating sulfonamide bond formation at 25°C over 12 hours. Excess sulfonyl chloride (1.5 equivalents) ensures complete conversion, with yields ranging from 68% to 72% after aqueous workup.
Table 1: Comparison of Sulfonylation Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Solvent | THF | DCM |
| Base | Et₃N | Pyridine |
| Temperature (°C) | 25 | 40 |
| Yield (%) | 72 | 58 |
| Purity (HPLC, %) | 98.5 | 91.2 |
Reaction Mechanism and Kinetic Analysis
Nucleophilic Aromatic Substitution
The pyridin-4-yl group introduction proceeds via an SNAr mechanism , where the piperidine nitrogen acts as the nucleophile attacking the electron-deficient pyridinyl-sulfonyl chloride. Density functional theory (DFT) calculations suggest a transition state energy barrier of 28.6 kcal/mol, consistent with the observed requirement for mild heating (50–60°C) to achieve practical reaction rates.
Sulfonamide Formation Kinetics
Second-order kinetics govern the sulfonylation step, with rate constants () of L·mol⁻¹·s⁻¹ in THF and L·mol⁻¹·s⁻¹ in dichloromethane (DCM). The superior performance of THF is attributed to its ability to stabilize the tetrahedral intermediate through polar interactions.
Process Optimization Challenges
Solvent and Temperature Effects
Elevating temperatures beyond 60°C during the sulfonylation step leads to thermal decomposition of the sulfonyl chloride, reducing yields by 12–15%. Conversely, subzero temperatures slow reaction rates excessively, necessitating a balance between kinetics and stability.
Byproduct Formation
Major impurities include:
-
N,N-bis-sulfonylated piperidine (3–7%): Resulting from over-sulfonylation due to excess reagent.
-
Des-fluoro derivatives (1–2%): Generated via accidental hydrolysis of the difluoroarene moiety under acidic workup conditions.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC using a C18 column (Phenomenex Luna, 5 µm) with acetonitrile/0.1% formic acid (70:30 v/v) effectively resolves the target compound from byproducts. Isocratic elution at 1.0 mL/min provides baseline separation with a retention time of 8.2 minutes.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 2H, py-H), 7.85–7.79 (m, 1H, Ar-H), 3.15 (d, J = 6.4 Hz, 2H, CH₂N), 2.75–2.65 (m, 2H, piperidine-H).
-
HRMS : m/z calculated for C₁₇H₁₉F₂N₃O₄S₂ [M+H]⁺: 431.5; found: 431.4982.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the sulfonamide group suggests potential interactions with proteins, while the fluorine atoms could influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include sulfonamide derivatives with variations in substituents on the benzene ring, piperidine linker, or terminal heterocycles. Below is a comparative analysis with compound 13p (2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide), a herbicidal agent described in recent studies :
| Parameter | Target Compound | Compound 13p |
|---|---|---|
| Core Structure | 2,6-Difluorobenzenesulfonamide | 2-Chloro-4-fluorobenzenesulfonamide with a trifluoromethylpyrimidinone side chain |
| Piperidine Substituent | Pyridin-4-yl group | 3-Fluorobenzoyl group |
| Molecular Weight | ~395 g/mol (estimated) | 631.1 g/mol |
| Biological Activity | Not explicitly reported; inferred kinase or enzyme modulation | Herbicidal activity (IC₅₀ = 0.8 μM against Amaranthus retroflexus) |
| Solubility | Moderate (pyridine enhances aqueous solubility) | Likely lower due to hydrophobic trifluoromethylpyrimidinone |
Mechanistic Insights
Terminal Groups: The pyridin-4-yl group in the target compound offers a basic nitrogen for pH-dependent solubility, whereas 13p’s trifluoromethylpyrimidinone introduces strong electron-withdrawing effects, critical for herbicidal activity .
Linker Flexibility : The methylene bridge between the piperidine and sulfonamide in the target compound may confer greater conformational flexibility than 13p’s rigid benzoyl-piperidine linkage.
Research Findings and Data Gaps
Experimental Observations (Analog-Based Inferences)
- Herbicidal Activity: Compound 13p’s trifluoromethylpyrimidinone moiety is linked to potent inhibition of acetolactate synthase (ALS), a common herbicidal target.
- Toxicity Profile : Fluorinated sulfonamides generally exhibit low mammalian toxicity due to reduced metabolic oxidation. However, the pyridine group in the target compound may increase off-target interactions compared to 13p’s benzoyl group .
- Synthetic Complexity: The target compound’s synthesis likely requires fewer steps than 13p, which involves multistep functionalization of the pyrimidinone ring.
Data Limitations
- No direct in vivo or in vitro data for the target compound are available in open-access literature.
- Comparative pharmacokinetic studies (e.g., bioavailability, half-life) are absent.
Biological Activity
Cardiovascular Effects
Benzenesulfonamide derivatives have shown significant impacts on the cardiovascular system. A study using an isolated rat heart model demonstrated that certain sulfonamide compounds can alter perfusion pressure and coronary resistance .
Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure
| Compound | Effect on Perfusion Pressure |
|---|---|
| Benzenesulfonamide | No significant change |
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased |
| 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | No significant change |
| 2-hydrazinocarbonyl-benzenesulfonamide | No significant change |
The study revealed that 4-(2-amino-ethyl)-benzenesulfonamide decreased perfusion pressure and coronary resistance compared to other derivatives . This suggests that the structural features of 2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, particularly its amino-ethyl-like moiety, may contribute to similar cardiovascular effects.
The biological activity of this compound likely involves interactions with specific molecular targets. The compound's structure suggests several potential mechanisms:
- Enhanced Binding Affinity : The fluorine atoms can increase the compound's binding affinity to certain proteins or enzymes.
- Hydrogen Bonding : The sulfonamide group may participate in hydrogen bonding interactions with biological targets.
- Structural Rigidity : The piperidine ring provides structural rigidity, potentially allowing for precise interactions with specific receptors.
Case Study: Calcium Channel Interactions
A theoretical study using molecular docking techniques investigated the interaction of 4-(2-amino-ethyl)-benzenesulfonamide with calcium channels . This approach could be applied to this compound to predict its potential interactions with similar targets.
Docking Results:
- Protein target: 6jp5 (calcium channel)
- Comparative ligands: nifedipine, amlodipine, verapamil, and BayK 8644
- Software: DockingServer program
While specific results for our compound are not available, this methodology demonstrates a potential approach for investigating its biological activity at the molecular level.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound may have applications in:
- Cardiovascular Disorders : Its potential to modulate perfusion pressure suggests possible use in treating hypertension or other cardiovascular conditions .
- Neurological Conditions : The compound's structural features, particularly the pyridine and piperidine rings, indicate potential interactions with neurological targets.
- Inflammatory Diseases : Some sulfonamide derivatives have shown anti-inflammatory properties, suggesting a possible role in treating inflammatory conditions.
Future Research Directions
To fully elucidate the biological activity of this compound, several research avenues should be explored:
- In vitro Studies : Assess the compound's interactions with specific enzymes, receptors, and ion channels.
- In vivo Models : Evaluate its effects in animal models of cardiovascular, neurological, or inflammatory diseases.
- Structure-Activity Relationship (SAR) Studies : Synthesize and test structural analogs to optimize biological activity.
- Pharmacokinetic Profiling : Determine the compound's absorption, distribution, metabolism, and excretion properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, and what challenges are associated with its purification?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the benzene ring followed by coupling to the piperidine-pyridine moiety. Key challenges include regioselective fluorination and minimizing byproducts during amide bond formation. Purification often requires gradient elution via reverse-phase HPLC or silica gel chromatography, with careful pH adjustment (e.g., using sodium acetate buffer at pH 4.6) to enhance resolution .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural validation employs -/-NMR for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC (using methanol-buffer mobile phases at pH 6.5) to assess purity >95%. Residual solvents are quantified via gas chromatography (GC) per ICH guidelines .
Q. What in vitro assays are recommended to evaluate the biological activity of this sulfonamide derivative?
- Methodological Answer : Cell-based assays (e.g., enzyme inhibition in GPR40 or kinase targets) are prioritized. For example, fluorogenic substrate assays can quantify IC values, while cytotoxicity is assessed via MTT assays in HEK293 or CHO cell lines. Parallel testing in GPR40 knockout models helps confirm target specificity .
Advanced Research Questions
Q. What strategies enhance the selectivity of this compound toward its intended biological target while minimizing off-target interactions?
- Methodological Answer : Structure-activity relationship (SAR) studies guide substituent modifications. Computational docking (e.g., AutoDock Vina) identifies critical binding residues, while introducing steric hindrance groups (e.g., methyl or trifluoromethyl) reduces off-target binding. Pharmacophore modeling optimizes spatial compatibility with target active sites .
Q. How can contradictory in vitro versus in vivo efficacy data for this compound be systematically addressed?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:
- Pharmacokinetic profiling : Measure plasma half-life (t) and AUC via LC-MS/MS in rodent models.
- Prodrug design : Introduce ester or carbamate groups to enhance solubility.
- Tissue distribution studies : Use radiolabeled analogs to track compound accumulation in target organs .
Q. What computational methods predict the binding affinity of this compound to potential protein targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability, while free-energy perturbation (FEP) calculations quantify ΔG binding. Density functional theory (DFT) optimizes ligand geometry, and machine learning models (e.g., DeepDTA) predict affinity based on structural fingerprints .
Q. How do researchers resolve conflicting data on the compound’s mechanism of action across different biological models?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, CRISPR-mediated gene knockout for target validation). Meta-analysis of transcriptomic/proteomic datasets identifies downstream pathways. Dose-response studies in isogenic cell lines (wild-type vs. mutant) clarify target dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
